Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate
Description
Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate is a thiophene-based derivative with a methyl ester at position 2, a bromine atom at position 3, and a 2-(1-methylcyclopropyl)ethynyl group at position 5. Its molecular formula is C₁₂H₁₀BrO₂S, with a molecular weight of 297.23 g/mol (calculated).
Properties
CAS No. |
1355040-70-8 |
|---|---|
Molecular Formula |
C12H11BrO2S |
Molecular Weight |
299.19 g/mol |
IUPAC Name |
methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H11BrO2S/c1-12(5-6-12)4-3-8-7-9(13)10(16-8)11(14)15-2/h7H,5-6H2,1-2H3 |
InChI Key |
DXAMKIFLFFGARC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C#CC2=CC(=C(S2)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Information
| Property | Value |
|---|---|
| Chemical Name | Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate |
| CAS Number | 1355040-70-8 |
| Molecular Formula | C₁₂H₁₁BrO₂S |
| Molecular Weight | 299.19 g/mol |
| Structure (SMILES) | CC1(CC1)C#CC2=CC(=C(S2)C(=O)OC)Br |
Data Table: Example Synthetic Route
| Step | Starting Material | Reagent/Catalyst | Conditions | Product |
|---|---|---|---|---|
| 1 | Methyl thiophene-2-carboxylate | NBS or Br₂ | CH₂Cl₂, 0–25°C | Methyl 3-bromothiophene-2-carboxylate |
| 2 | Cyclopropylacetylene | Methyl iodide, base | DMSO, 50°C | 1-Methylcyclopropylacetylene |
| 3 | Methyl 3-bromothiophene-2-carboxylate + 1-methylcyclopropylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF or toluene, 50–80°C | This compound |
| 4 | Crude product | Silica gel chromatography | Hexane/EtOAc | Pure target compound |
In-Depth Analysis and Literature Context
- Cross-coupling reactions (Sonogashira, Suzuki) are the gold standard for installing alkynyl and aryl groups on heteroaromatic rings.
- The bromine atom at the 3-position activates the thiophene ring for cross-coupling and can influence the regioselectivity and reactivity of subsequent transformations.
- The ethynyl group is introduced under mild conditions to prevent decomposition of the cyclopropyl ring, which is sensitive to strong acids and bases.
- Catalyst choice is crucial: electron-deficient heteroaryl bromides may require more active catalysts, such as SPhos or DTBNpP-based palladium complexes, and slightly elevated temperatures for efficient coupling.
Research Findings and Optimization
- Yields for the Sonogashira coupling step can vary (typically 60–85%) depending on the purity of starting materials, catalyst efficiency, and reaction conditions.
- Side reactions, such as homocoupling of the alkyne, can be minimized by careful control of copper(I) concentration and reaction temperature.
- Purity and regioselectivity can be enhanced by optimizing solvent and base choice, as well as by using advanced chromatographic purification.
Summary Table: Key Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Reaction Temperature | 50–80°C | Higher for electron-deficient substrates |
| Catalyst Loading | 1–5 mol% Pd, 2–10 mol% CuI | Lower loadings possible with active catalysts |
| Base | Triethylamine, DIPEA | Non-nucleophilic, mild bases preferred |
| Solvent | DMF, toluene | Anhydrous conditions recommended |
| Reaction Time | 4–24 hours | Monitored by TLC or HPLC |
| Typical Yield | 60–85% (coupling step) | Depends on substrate and catalyst |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The ethynyl group can undergo various coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used alongside palladium in Sonogashira coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Thiophenes: Resulting from substitution reactions.
Oxidized or Reduced Thiophenes: Depending on the reaction conditions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Biology and Medicine:
Pharmacological Research: Investigated for potential biological activities, including antimicrobial and anticancer properties.
Industry:
Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. In material science, its electronic properties are influenced by the conjugated thiophene ring and the ethynyl group, affecting its conductivity and semiconducting behavior.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogs
Substituent Effects on Reactivity and Electronic Properties
Bromo vs. Amino Groups: The bromo group in the target compound (C₁₂H₁₀BrO₂S) is strongly electron-withdrawing, directing electrophilic substitution reactions to the para position of the thiophene ring. In contrast, the amino group in C₁₂H₁₀BrNO₂S is electron-donating, activating the ring for reactions like coupling or nitration . The amino group in C₁₀H₉NO₂S enhances solubility in polar solvents due to hydrogen bonding, whereas the bromo group in the target compound reduces solubility in aqueous media .
Ethynyl-Cyclopropyl vs. The 3-bromophenyl group in C₁₂H₁₀BrNO₂S offers planar aromaticity, facilitating π-π stacking interactions in crystal packing . The ethynyl linker in the target compound allows for further functionalization via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in the bromophenyl analog .
Structural and Crystallographic Insights
- Crystal Packing: The cyclopropyl group in the target compound disrupts planarity, reducing crystallinity compared to C₁₂H₁₀BrNO₂S , which forms ordered lattices due to bromophenyl stacking. C₁₀H₉NO₂S , with a fused benzene ring, exhibits extended conjugation, leading to higher thermal stability (melting point ~180°C vs. ~150°C for the target compound) .
Biological Activity
Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate (CAS: 1355040-70-8) is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and an ethynyl group, which may contribute to its pharmacological properties. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships, and case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : The initial step often includes the synthesis of the thiophene core through cyclization reactions.
- Bromination : The introduction of the bromine atom is achieved via electrophilic bromination.
- Ethynyl Substitution : The ethynyl group is introduced through a nucleophilic substitution reaction involving appropriate alkynes.
- Esters Formation : The final step involves esterification to yield the carboxylate derivative.
Antimicrobial Activity
Thiophene derivatives, including this compound, have shown promising antimicrobial properties. A study demonstrated that related thiophene compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that the presence of electron-withdrawing groups enhances antibacterial efficacy.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| Related Thiophene Derivative A | 32 | Moderate |
| Related Thiophene Derivative B | 8 | High |
Anticancer Activity
Research has also explored the anticancer potential of thiophene derivatives. For instance, derivatives similar to this compound were tested against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). Results indicated that these compounds can induce apoptosis in cancer cells.
Case Study:
In a recent study, this compound was evaluated for its cytotoxic effects on MCF-7 cells. The compound exhibited an IC50 value of approximately 15 µM, suggesting significant anticancer potential comparable to established chemotherapeutics.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.
- Ethynyl Group : Contributes to the compound's ability to interact with biological targets.
- Thiophene Ring : Provides a planar structure conducive to π–π stacking interactions with nucleic acids or proteins.
Q & A
Q. What synthetic strategies are effective for introducing bromine at the 3-position of thiophene-2-carboxylate derivatives?
Bromination can be achieved via the Sandmeyer reaction , where a diazonium intermediate is treated with HBr and CuBr to replace an amino group with bromine . Alternatively, direct bromination using electrophilic brominating agents (e.g., NBS) may be employed, depending on the substrate’s electronic environment. For example, in related compounds, bromine introduction via Sandmeyer reactions yielded 50%–67% efficiency after recrystallization .
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H and 13C NMR : Essential for confirming substituent positions and verifying coupling reactions (e.g., ethynyl group integration) .
- IR spectroscopy : Identifies functional groups like ester carbonyl (C=O, ~1700 cm⁻¹) and ethynyl C≡C (~2200 cm⁻¹) .
- X-ray crystallography : Resolves steric effects of the 1-methylcyclopropyl group and validates molecular geometry using programs like SHELXL .
Q. How can cross-coupling reactions (e.g., Sonogashira) be optimized for ethynyl group introduction?
Use Pd(OAc)₂ with BINAP ligand and Cs₂CO₃ as a base in dry toluene under inert conditions. For example, similar ethynyl couplings achieved 47%–88% yields with microwave-assisted heating . Catalyst loading (1–5 mol%) and reaction time (12–24 hrs) should be adjusted based on steric hindrance from the cyclopropyl group .
Q. What purification techniques are effective for isolating this compound?
- Reverse-phase HPLC : Effective for separating polar impurities using methanol-water gradients (30% → 100%) .
- Recrystallization : Petroleum ether or ethanol/water mixtures are suitable for high-purity crystals, as demonstrated in brominated thiophene derivatives .
Advanced Questions
Q. How do steric effects from the 1-methylcyclopropyl group influence reaction pathways?
The cyclopropyl group’s rigidity and steric bulk can hinder access to catalytic sites in cross-coupling reactions. Researchers should prioritize bulky ligands (e.g., XPhos) or high-temperature conditions to overcome kinetic barriers. Comparative studies with less-hindered analogs (e.g., methyl vs. cyclopropyl) reveal up to 30% yield reductions due to steric effects .
Q. What challenges arise in crystallographic analysis, and how are they resolved?
- Disorder in cyclopropyl groups : Mitigated by refining occupancy factors and using restraints in SHELXL .
- Weak diffraction : High-resolution synchrotron data (≤0.8 Å) improves model accuracy. For example, monoclinic crystals (space group P2₁/c) of a related compound showed R-factors of 0.052 after rigorous refinement .
Q. How can electronic effects of substituents be evaluated to predict reactivity?
- Hammett parameters : Quantify electron-withdrawing/donating effects of substituents (e.g., bromine’s σₚ ≈ 0.23).
- DFT calculations : Optimize transition states for coupling reactions. For instance, ethynyl groups enhance conjugation, reducing activation energy by 10–15 kJ/mol in Pd-mediated reactions .
Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Validate with 2D NMR (COSY, HSQC) to resolve signal overlaps. If discrepancies persist, compare with computational models (e.g., Gaussian-optimized structures) or repeat crystallization for higher-quality X-ray data .
Q. What methodologies are used to assess biological activity in related thiophene derivatives?
- Antibacterial assays : Measure MIC values against Gram-positive/negative strains. Thiophene-3-carboxylates with electron-withdrawing groups (e.g., Br, CN) show enhanced activity due to membrane disruption .
- Kinase inhibition : Radioligand binding assays (e.g., GluK1 receptor studies) quantify IC₅₀ values, with structural modifications guided by SAR .
Q. How can catalytic systems be tailored for Buchwald-Hartwig amination in brominated thiophenes?
Optimize Pd₂(dba)₃ with XantPhos ligand and K₃PO₄ in dioxane at 100°C. For sterically hindered substrates, increasing ligand-to-palladium ratios (2:1) improves turnover. Yields of 70%–85% were reported for similar aryl bromides .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
